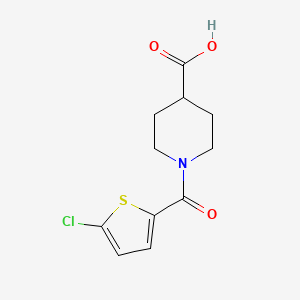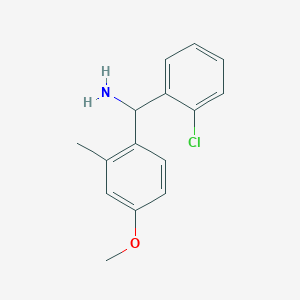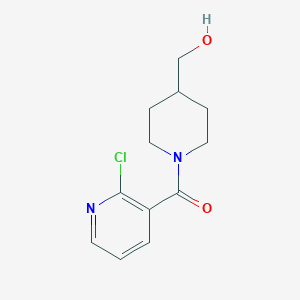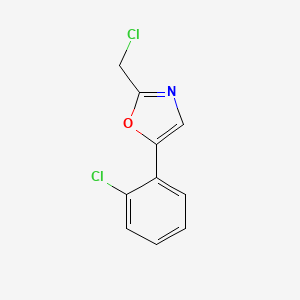![molecular formula C13H17N3O2S2 B1451904 3-[3-(morpholin-4-yl)propyl]-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1154199-13-9](/img/structure/B1451904.png)
3-[3-(morpholin-4-yl)propyl]-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Descripción general
Descripción
This compound is a member of the class of organic compounds known as morpholines . It has the molecular formula C13H17N3O2S2 . The compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17N3O2S2/c17-12-11-10 (2-9-20-11)14-13 (19)16 (12)4-1-3-15-5-7-18-8-6-15/h2,9H,1,3-8H2, (H,14,19) . This indicates the presence of a morpholine ring and a thieno[3,2-d]pyrimidin-4-one moiety in the structure.Aplicaciones Científicas De Investigación
Synthesis and Anticancer Applications
This compound belongs to a class of molecules that have shown significant potential in anticancer research. Lei et al. (2017) have documented a green synthetic method for a similar compound, emphasizing its role as an important intermediate which inhibited tumor necrosis factor alpha and nitric oxide, suggesting potential anticancer applications (H. Lei, Linxiao Wang, Y. Xiong, Z. Lan, 2017). Furthermore, Hafez and El-Gazzar (2017) synthesized novel derivatives that displayed potent anticancer activity against several human cancer cell lines, indicating the therapeutic potential of such compounds (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).
Synthesis Methods and Biological Activities
The compound and its derivatives have been synthesized through various methods, leading to the creation of molecules with potential biological activities. Abdelriheem et al. (2015) focused on the synthesis of related heterocyclic compounds, elucidating their structures and potential for further biological testing (Nadia A. Abdelriheem, S. A. Ahmad, A. Abdelhamid, 2015). Bassyouni and Fathalla (2013) detailed the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, aiming at exploring their antimicrobial, antiviral, anticancer, antidepressive, and anti-inflammatory activities (F. Bassyouni, O. Fathalla, 2013).
Pharmacokinetic Properties and Efficacy Prediction
Salphati et al. (2012) characterized the absorption and disposition of a closely related PI3K/mTOR inhibitor, highlighting its efficacy in breast cancer xenograft models and discussing its pharmacokinetics and potential efficacy in humans. This study provides a valuable insight into the pharmacological properties and potential clinical applications of these compounds (L. Salphati, Jodie Pang, E. Plise, Leslie B. Lee, A. Olivero, W. Prior, D. Sampath, Susan D. Wong, Xiaolin Zhang, 2012).
Propiedades
IUPAC Name |
3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c17-12-11-10(2-9-20-11)14-13(19)16(12)4-1-3-15-5-7-18-8-6-15/h2,9H,1,3-8H2,(H,14,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFLVBUFMMNKDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(=O)C3=C(C=CS3)NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(morpholin-4-yl)propyl]-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



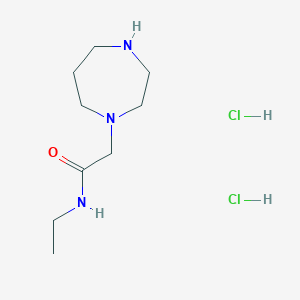
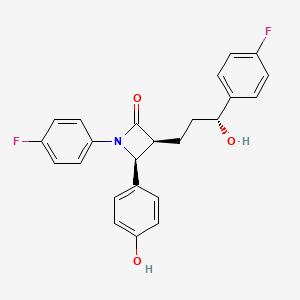
![3-{5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B1451825.png)
![2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1451826.png)
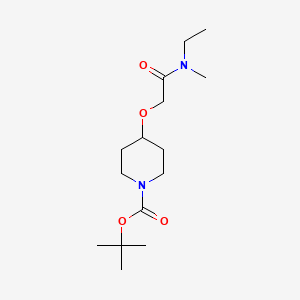
![N-methyl-[1-(2-furylmethyl)piperid-4-yl]methylamine](/img/structure/B1451828.png)
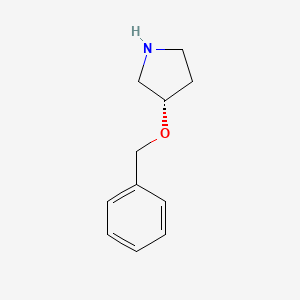
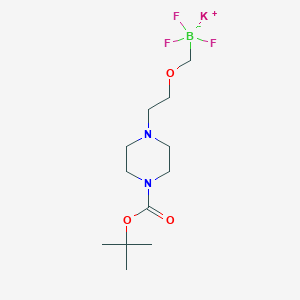
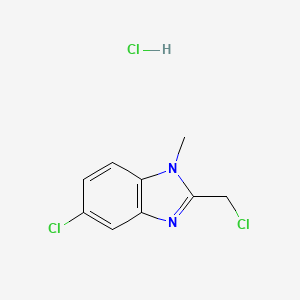
![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451833.png)
